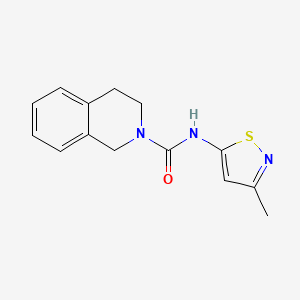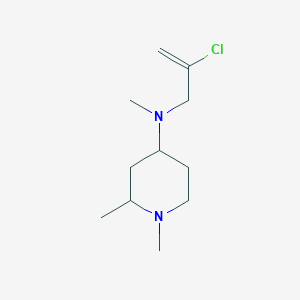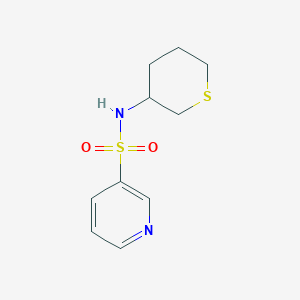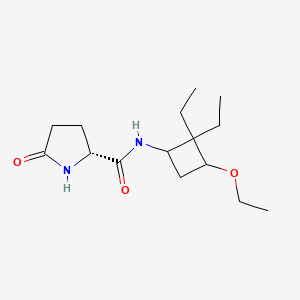
(2R)-N-(3-ethoxy-2,2-diethylcyclobutyl)-5-oxopyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-N-(3-ethoxy-2,2-diethylcyclobutyl)-5-oxopyrrolidine-2-carboxamide is a compound that belongs to the class of pyrrolidine carboxamide. The compound is widely used in scientific research, particularly in the field of drug discovery and development. The compound is synthesized through several methods, which will be discussed in The mechanism of action, biochemical and physiological effects, advantages, and limitations of the compound in lab experiments will also be discussed. Additionally, future directions for research on the compound will be listed.
Mecanismo De Acción
The mechanism of action of (2R)-N-(3-ethoxy-2,2-diethylcyclobutyl)-5-oxopyrrolidine-2-carboxamide is not well understood. However, studies have suggested that the compound may act by inhibiting specific enzymes or receptors that are involved in the pathogenesis of various diseases. For example, the compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression and are implicated in cancer and other diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, studies have suggested that the compound may have anti-cancer, anti-inflammatory, and anti-infective properties. The compound has been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit the proliferation of cancer cells. Additionally, the compound has been found to reduce inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2R)-N-(3-ethoxy-2,2-diethylcyclobutyl)-5-oxopyrrolidine-2-carboxamide in lab experiments is its broad range of biological activities. The compound has been found to exhibit significant activity against several disease targets, which makes it an attractive scaffold for the synthesis of various derivatives. Additionally, the compound is relatively easy to synthesize and can be purified through various techniques. However, one of the main limitations of using the compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for research on (2R)-N-(3-ethoxy-2,2-diethylcyclobutyl)-5-oxopyrrolidine-2-carboxamide. One direction is to synthesize and screen various derivatives of the compound for their biological activity. Another direction is to study the mechanism of action of the compound and to identify its molecular targets. Additionally, future research could focus on optimizing the pharmacokinetic and pharmacodynamic properties of the compound, which could lead to the development of more effective drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of (2R)-N-(3-ethoxy-2,2-diethylcyclobutyl)-5-oxopyrrolidine-2-carboxamide is a complex process that involves several steps. One of the most common methods for synthesizing the compound is through the reaction of 3-ethoxy-2,2-diethylcyclobutanone with pyrrolidine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction results in the formation of the desired compound, which can be purified through various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
The compound (2R)-N-(3-ethoxy-2,2-diethylcyclobutyl)-5-oxopyrrolidine-2-carboxamide has several applications in scientific research, particularly in the field of drug discovery and development. The compound is used as a scaffold for the synthesis of various derivatives that can be screened for their biological activity. The compound has been found to exhibit significant activity against several disease targets, including cancer, inflammation, and infectious diseases.
Propiedades
IUPAC Name |
(2R)-N-(3-ethoxy-2,2-diethylcyclobutyl)-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-4-15(5-2)11(9-12(15)20-6-3)17-14(19)10-7-8-13(18)16-10/h10-12H,4-9H2,1-3H3,(H,16,18)(H,17,19)/t10-,11?,12?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDPOJYTFZJWQE-VOMCLLRMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(CC1OCC)NC(=O)C2CCC(=O)N2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(C(CC1OCC)NC(=O)[C@H]2CCC(=O)N2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


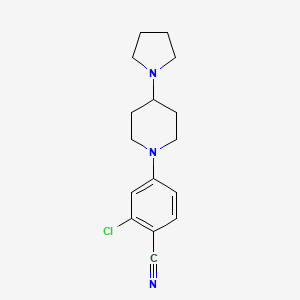
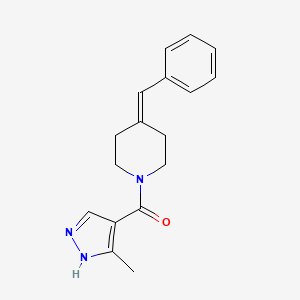

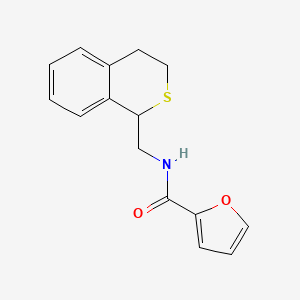
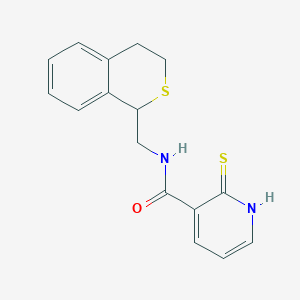


![3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7584612.png)
![2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7584627.png)
